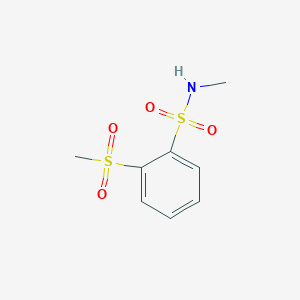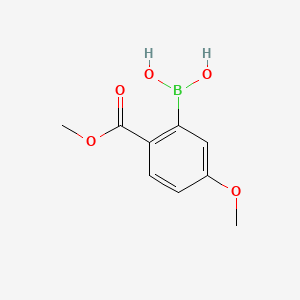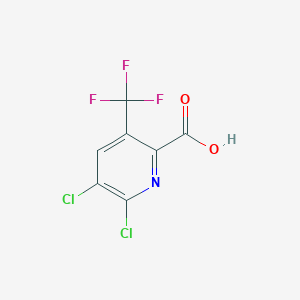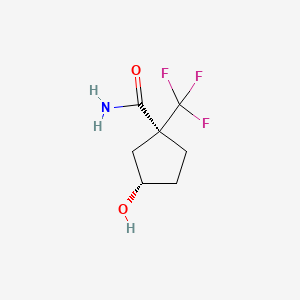
rac-(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxamide, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxamide, trans is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique cyclopentane ring structure, which includes a trifluoromethyl group and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxamide, trans typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
Carboxamidation: The carboxamide group can be introduced through amidation reactions using reagents such as ammonia or amines.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxamide, trans can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or organometallic compounds.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
rac-(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxamide, trans has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxamide, trans involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to receptors on cell surfaces to modulate cellular responses.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,3R)-3-hydroxy-1-(methyl)cyclopentane-1-carboxamide, trans
- rac-(1R,3R)-3-hydroxy-1-(ethyl)cyclopentane-1-carboxamide, trans
- rac-(1R,3R)-3-hydroxy-1-(fluoromethyl)cyclopentane-1-carboxamide, trans
Uniqueness
rac-(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxamide, trans is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and biological activity compared to similar compounds.
Properties
Molecular Formula |
C7H10F3NO2 |
|---|---|
Molecular Weight |
197.15 g/mol |
IUPAC Name |
(1S,3S)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C7H10F3NO2/c8-7(9,10)6(5(11)13)2-1-4(12)3-6/h4,12H,1-3H2,(H2,11,13)/t4-,6-/m0/s1 |
InChI Key |
PRDZVFHMFNPNLB-NJGYIYPDSA-N |
Isomeric SMILES |
C1C[C@](C[C@H]1O)(C(=O)N)C(F)(F)F |
Canonical SMILES |
C1CC(CC1O)(C(=O)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


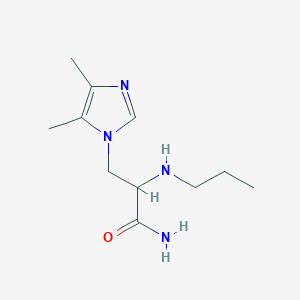
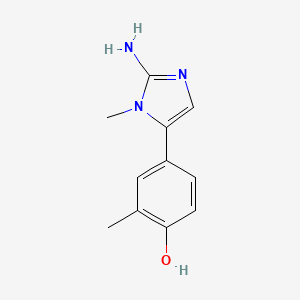
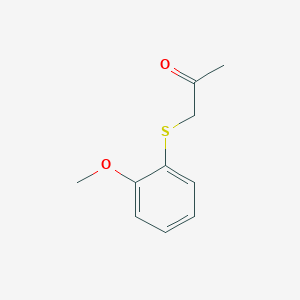
![3-Methyl-2-oxabicyclo[2.2.1]heptan-4-aminehydrochloride](/img/structure/B13475846.png)
![(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-2-yl)boronic acid](/img/structure/B13475848.png)
![3'-Fluoro-4-methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13475859.png)
![2-fluoro-6-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13475864.png)
![(2S)-3-[4-(benzylsulfanyl)phenyl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13475866.png)
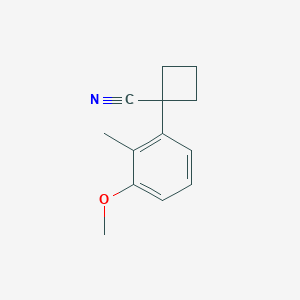
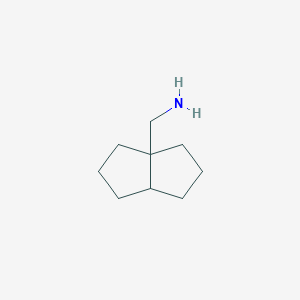
![4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13475875.png)
